![molecular formula C18H21FN2O2 B6446168 5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine CAS No. 2549039-36-1](/img/structure/B6446168.png)
5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine
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Overview
Description
5-Fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine (5-F-2-MPMP) is a fluorinated pyridine compound that has been studied for its potential applications in medicinal chemistry. 5-F-2-MPMP has been found to possess a wide range of biological activities including anti-inflammatory, analgesic, and anti-tumor activities. It has also been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 5-F-2-MPMP has been found to possess anti-bacterial, anti-fungal, and anti-viral properties.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Friedel-Crafts Alkylation
It can also be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes . This is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.
Synthesis of Diarylanthracenes
The compound can be used in the synthesis of 9,10-diarylanthracenes . These are used as molecular switches, which are molecules that can be reversibly shifted between two or more stable states.
Cross-Coupling Reactions
It can be involved in cross-coupling reactions with carbazolyl or aryl halides . Cross-coupling reactions are a group of reactions where two fragments are joined together with the aid of a metal catalyst.
Antiviral Activity
Indole derivatives, which this compound is a part of, have shown antiviral activity . They have been used in the synthesis of various antiviral agents.
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . They have been used in the development of drugs to treat conditions involving inflammation.
Anticancer Activity
Another significant application of indole derivatives is their anticancer activity . They have been used in the development of drugs for the treatment of various types of cancer.
Antioxidant Activity
Finally, indole derivatives have shown antioxidant activity . They have been used in the development of drugs to combat oxidative stress in the body.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
properties
IUPAC Name |
5-fluoro-2-[[1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-22-17-5-3-2-4-15(17)12-21-9-8-14(11-21)13-23-18-7-6-16(19)10-20-18/h2-7,10,14H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRXZUKQWJDUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(C2)COC3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine |
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